2-(2-Chlorophenyl)-1-phenylethan-1-ol
Overview
Description
2-(2-Chlorophenyl)-1-phenylethan-1-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two aryl groups: a 2-chlorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-phenylethan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 2-chlorobenzyl chloride reacts with phenylmagnesium bromide in the presence of a suitable solvent like diethyl ether. The reaction proceeds as follows:
Formation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in dry ether.
Grignard Reaction: The Grignard reagent is then reacted with 2-chlorobenzyl chloride to form the desired alcohol.
The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-phenylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-(2-chlorophenyl)-1-phenylethanone.
Reduction: Formation of 2-(2-chlorophenyl)-1-phenylethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)-1-phenylethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-phenylethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)-1-phenylethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
2-(2-Fluorophenyl)-1-phenylethan-1-ol: Similar structure but with a fluorine atom instead of chlorine.
2-(2-Iodophenyl)-1-phenylethan-1-ol: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
2-(2-Chlorophenyl)-1-phenylethan-1-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-phenylethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9,14,16H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZOFYJNUULTMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=C2Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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